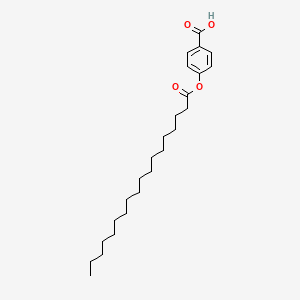![molecular formula C18H34N4O2 B14373071 2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) CAS No. 90745-66-7](/img/structure/B14373071.png)
2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) is a complex organic compound featuring an octane backbone with two imidazole rings and ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) typically involves the formation of imidazole rings followed by their attachment to the octane backbone. One common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach employs a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions and the use of recyclable catalysts like Schiff’s base complex nickel catalyst (Ni-C) can be employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The imidazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: Sodium borohydride.
Substitution: Electrophiles and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trisubstituted Imidazoles: Compounds with additional substituents on the imidazole ring, offering diverse chemical and biological properties.
1,3-Diazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) stands out due to its unique combination of an octane backbone with two imidazole rings and ethan-1-ol groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90745-66-7 |
|---|---|
Formule moléculaire |
C18H34N4O2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[2-[8-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-2-yl]octyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H34N4O2/c23-15-13-21-11-9-19-17(21)7-5-3-1-2-4-6-8-18-20-10-12-22(18)14-16-24/h23-24H,1-16H2 |
Clé InChI |
TULSOFFCEQLNHA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N1)CCCCCCCCC2=NCCN2CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)



![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)


![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)

![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)


![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)

